2-(Piperidin-4-yloxy)benzamide
Description
Significance of the Benzamide (B126) and Piperidine (B6355638) Scaffolds in Medicinal Chemistry
The benzamide and piperidine moieties are prevalent structural motifs in a vast number of biologically active compounds and approved pharmaceutical agents. Their widespread use in drug design stems from their favorable physicochemical properties and their ability to interact with a diverse range of biological targets.
The Benzamide Scaffold:
The benzamide framework is a key feature in many therapeutic agents, demonstrating a wide spectrum of pharmacological activities. walshmedicalmedia.comresearchgate.net Benzamide derivatives are explored for their potential as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. walshmedicalmedia.comresearchgate.net The amide group within the benzamide structure is a crucial functional group that can participate in hydrogen bonding, a key interaction for binding to biological targets like enzymes and receptors. ontosight.aimdpi.com The aromatic ring and the amide linkage can be readily substituted, allowing chemists to modulate the compound's electronic properties, lipophilicity, and steric profile to optimize its biological activity and pharmacokinetic properties. mdpi.comacs.org For instance, substitutions on the benzene (B151609) ring of benzamide derivatives have been shown to influence their inhibitory activity against various enzymes. acs.org
The Piperidine Scaffold:
The piperidine ring is one of the most common nitrogen-containing heterocyclic scaffolds found in pharmaceuticals. encyclopedia.pubnih.gov Its inclusion in a molecule can significantly influence its properties. The presence of the piperidine moiety can help in modulating physicochemical characteristics, enhancing biological activity and selectivity, improving pharmacokinetic profiles, and reducing cardiac toxicity. thieme-connect.comresearchgate.net Piperidine derivatives are utilized in over twenty classes of drugs, including treatments for cancer and Alzheimer's disease. encyclopedia.pubbenthamdirect.com The flexible, chair-like conformation of the piperidine ring allows it to fit into the binding sites of various proteins, and the nitrogen atom can act as a basic center, which is often important for receptor interaction and for improving solubility. encyclopedia.pubthieme-connect.com
The combination of these two scaffolds in 2-(Piperidin-4-yloxy)benzamide results in a molecule with a three-dimensional structure that presents multiple points for potential interaction with biological macromolecules.
Overview of Research Approaches for this compound and Related Analogues
Research into this compound and its analogues typically falls under the umbrella of drug discovery and development, where structure-activity relationships (SAR) are explored to identify new therapeutic agents. The core structure is used as a template, and modifications are systematically made to the benzamide and piperidine portions of the molecule to assess the impact on biological activity.
One area of investigation for compounds related to this compound is their potential as histamine (B1213489) H3 receptor antagonists . A series of 4-(1-substituted piperidin-4-yloxy)benzamides were synthesized and evaluated for their binding affinity to the H3 receptor. nih.gov This research highlights a common strategy where the piperidine nitrogen is substituted with various groups to explore the SAR and optimize receptor binding. nih.gov
Another research avenue has been the development of inhibitors of the presynaptic choline (B1196258) transporter (CHT) . In these studies, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were synthesized and their structure-activity relationships were investigated. nih.gov This research led to the discovery of potent and selective CHT inhibitors. The table below summarizes the activity of some of these analogues. nih.gov
| Compound | Substituent on Piperidine | IC50 (µM) at 100 nM Choline | IC50 (µM) at 10 µM Choline |
| 10l | H | >25 | >25 |
| 10m | Methyl | 0.76 | 0.53 |
| 10o | Cyclohexyl | >25 | >25 |
| 10p | Cyclopentyl | >25 | >25 |
This table presents data on the inhibitory activity of selected 4-methoxy-3-(piperidin-4-yl)oxy benzamide analogues on the choline transporter. nih.gov
Furthermore, analogues incorporating a 2-(piperidin-4-yl)-1H-benzo[d]imidazole core have been designed and synthesized as potential anti-inflammatory agents. researchgate.net These studies demonstrate another common research approach where the benzamide portion is replaced with a bioisosteric group, in this case, a benzimidazole, to explore different chemical space and biological targets. One derivative, compound 6e , showed potent inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). researchgate.net
| Compound | NO Production IC50 (µM) | TNF-α Production IC50 (µM) |
| 6e | 0.86 | 1.87 |
This table shows the in vitro anti-inflammatory activity of a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative. researchgate.net
Properties
IUPAC Name |
2-piperidin-4-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-12(15)10-3-1-2-4-11(10)16-9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEJHMXXBILHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590988 | |
| Record name | 2-[(Piperidin-4-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907159-01-7 | |
| Record name | 2-[(Piperidin-4-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Piperidin 4 Yloxy Benzamide and Analogues
Retrosynthetic Analysis and Key Intermediates
A common retrosynthetic approach for 2-(piperidin-4-yloxy)benzamide dissects the molecule into three key fragments: a benzamide (B126) portion, a piperidine (B6355638) ring, and an ether linkage. This analysis identifies key intermediates that are crucial for the total synthesis. The primary disconnection is typically at the ether bond, leading to a substituted benzamide with a hydroxyl group at the 2-position (e.g., salicylamide (B354443) or a derivative) and a 4-hydroxypiperidine (B117109) derivative. A second disconnection breaks the amide bond, leading back to a 2-hydroxybenzoic acid derivative and an amine. The piperidine ring itself can be constructed from acyclic precursors or derived from a pre-existing pyridine (B92270) ring.
Core Scaffold Synthesis
The assembly of the this compound core involves the sequential or convergent formation of the benzamide moiety, the ether linkage, and the piperidine ring.
Amidation Reactions and Benzamide Moiety Formation
The formation of the benzamide group is a fundamental step in the synthesis. This can be achieved through several methods:
From Carboxylic Acids: The most direct method involves the coupling of a 2-hydroxybenzoic acid derivative with an appropriate amine. To facilitate this reaction, the carboxylic acid is often activated. Common activating agents include carbodiimides (like DCC or EDC) or the use of coupling reagents such as HATU. nih.gov In some cases, the hydroxyl group of the 2-hydroxybenzoic acid may need to be protected to prevent side reactions during amidation. google.comgoogle.com Protective groups such as alkyl, benzyl (B1604629), or silyl (B83357) groups can be employed and subsequently removed. google.comgoogle.com
From Acid Chlorides: Alternatively, the corresponding acid chloride can be reacted with an amine. This method is often efficient but may require harsher conditions. The reaction of salicylamide with various acid chlorides in refluxing pyridine is a documented method for creating N-benzoyl-2-hydroxybenzamides. nih.gov
From Esters: Amides can also be synthesized from esters, such as ethyl salicylate, through aminolysis. This can be achieved by heating the ester with a primary amine, sometimes under microwave irradiation or in the presence of a catalyst like phenylboronic acid. rsc.org
Copper-Catalyzed Hydroxylation: An alternative approach involves the synthesis of 2-hydroxybenzamides from 2-chlorobenzamide (B146235) substrates through a copper-catalyzed hydroxylation reaction. thieme-connect.com This method has been shown to be effective in water and tolerates a variety of functional groups. thieme-connect.com
| Starting Material | Reagents | Product | Reference |
| 2-Hydroxybenzoic acid | Amine, HATU | 2-Hydroxybenzamide derivative | nih.gov |
| 2-Substituted benzoic acid | Amine, Activating Agent | 2-Substituted benzamide | google.com |
| Salicylamide | Acid chloride, Pyridine | N-Benzoyl-2-hydroxybenzamide | nih.gov |
| Ethyl salicylate | Primary amine, (Microwave) | 2-Hydroxybenzamide | rsc.org |
| 2-Chlorobenzamide | CuI, 1,10-phenanthroline, KOH, H2O | 2-Hydroxybenzamide | thieme-connect.com |
Ether Linkage Formation (e.g., Mitsunobu, Nucleophilic Substitution)
The ether linkage between the benzamide and piperidine moieties is a critical connection. Two primary methods are employed for its formation:
Mitsunobu Reaction: This reaction is widely used for the formation of the ether bond under mild conditions. nih.govgoogle.com It involves the reaction of a hydroxyl group (e.g., on the 2-hydroxybenzamide intermediate) with an alcohol (e.g., a 4-hydroxypiperidine derivative) in the presence of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (such as DEAD or DIAD). nih.govgoogle.comtcichemicals.com A key advantage of the Mitsunobu reaction is that it typically proceeds with inversion of stereochemistry at the alcohol center. tcichemicals.com However, a limitation is the pKa of the acidic proton of the nucleophile, which generally needs to be below 11. tcichemicals.com
Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group on the aromatic ring by the oxygen nucleophile of the 4-hydroxypiperidine. A common leaving group is a halogen, and the reaction is often facilitated by a base. Palladium-catalyzed and direct nucleophilic substitution reactions have been utilized for the synthesis of aryl ethers. google.comgoogle.com The reaction can also be performed with nitro-activated aryl ethers and piperidine. acs.orgresearchgate.net In some cases, the reaction can be carried out without a solvent. researchgate.net
| Reaction Type | Reactants | Reagents | Product | Reference |
| Mitsunobu Reaction | 2-Hydroxybenzamide derivative, 4-Hydroxypiperidine derivative | DEAD, PPh3 | This compound derivative | nih.gov |
| Nucleophilic Substitution | 2-Halobenzamide, 4-Hydroxypiperidine | Base (e.g., Cs2CO3), KI, DMF | This compound derivative | nih.gov |
| Palladium-catalyzed Etherification | Aryl bromide, Alcohol | Pd2(dba)3, Tol-BINAP, Base | Aryl ether | google.com |
| Nucleophilic Aromatic Substitution | Nitroaryl ether, Piperidine | - | Aryl piperidinyl ether | acs.orgresearchgate.net |
Piperidine Ring Construction Strategies and Derivatization
The piperidine ring is a central component of the molecule. It can be introduced as a pre-formed, functionalized ring or constructed during the synthesis.
From Pre-formed Rings: The most straightforward approach is to use a commercially available or readily synthesized 4-hydroxypiperidine derivative. This allows for the direct introduction of the piperidine moiety. Functionalization of a pre-existing piperidine ring is a common strategy to introduce diversity. researchgate.net
Hydrogenation of Pyridines: A prevalent method for constructing the piperidine ring is the hydrogenation of a corresponding pyridine derivative. researchgate.netnih.gov This can be achieved using various catalysts, such as transition metals, under hydrogen pressure. nih.gov
Intramolecular Cyclization: Piperidines can also be formed through various intramolecular cyclization reactions. nih.govmdpi.com These methods include:
Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone can form the piperidine ring.
Aza-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and an imine can construct the six-membered ring.
Ring-Closing Metathesis: This powerful reaction can be used to form the piperidine ring from a diene precursor. whiterose.ac.uk
Mannich-type Reactions: A three-component vinylogous Mannich reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org
Derivatization: Once the piperidine ring is in place, it can be further derivatized. For instance, the nitrogen atom can be alkylated or acylated to introduce a variety of substituents.
| Strategy | Description | Reference |
| From Pre-formed Rings | Utilization of a pre-existing, functionalized piperidine ring. | researchgate.net |
| Hydrogenation of Pyridines | Reduction of a pyridine ring to a piperidine ring using catalysts. | researchgate.netnih.gov |
| Intramolecular Cyclization | Formation of the piperidine ring through various cyclization reactions. | nih.govmdpi.comwhiterose.ac.ukrsc.org |
Derivatization Strategies for Structural Diversity
To explore the structure-activity relationship (SAR) of this compound analogues, various derivatization strategies are employed.
Substitutions on the Benzene (B151609) Ring
Modifying the substitution pattern on the benzamide's benzene ring is a common strategy to tune the electronic and steric properties of the molecule. This can be achieved by starting with appropriately substituted 2-hydroxybenzoic acids or by performing electrophilic aromatic substitution reactions on the benzamide core, provided the existing groups are compatible. A variety of substituted 2-hydroxybenzamides have been synthesized with functional groups such as fluoro, chloro, iodo, and methoxy (B1213986) groups. thieme-connect.com The synthesis of 4-methoxy-3-(piperidin-4-yl)oxy benzamides has been reported, exploring SAR around the amide functionality and the 3-piperidine substituent. nih.gov
Modifications of the Piperidine Nitrogen
The nitrogen atom within the piperidine ring serves as a critical point for structural modification, allowing for the introduction of various substituents to modulate the pharmacological properties of the parent compound. The chemical reactivity of the piperidine nitrogen enables its participation in nucleophilic substitution reactions, which is a common strategy for introducing this diversity. smolecule.com
Research into analogues has shown that substitution at this position is a key determinant of biological activity. For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the introduction of a methyl group to the piperidine nitrogen to form the methylpiperidine ether analog (compound 10m ) resulted in an active compound, equipotent with its isopropyl analogue. nih.gov Conversely, removing the isopropyl group from the piperidine ether to leave an unsubstituted nitrogen (NH, compound 10l ) led to a significantly less active compound. nih.gov
Further diversification has been achieved by preparing analogues through the alkylation of intermediate compounds with various reagents. nih.gov For example, alkylation of a bromide intermediate with 1-methylpiperazine (B117243) in the presence of K2CO3 and KI in acetone (B3395972) yielded compounds with basic functionalities tethered to the core structure. nih.gov The synthesis of N-substituted piperidones, which are often key intermediates for N-substituted piperidines, can also be achieved through green chemistry approaches. researchgate.net
Table 1: Examples of Analogues with Piperidine Nitrogen Modifications Data sourced from scientific literature.
| Compound ID | Modification on Piperidine Nitrogen | Synthetic Precursor/Method | Reference |
|---|---|---|---|
| 10m | N-Methyl | Methylation of piperidine precursor | nih.gov |
| 8 | N-(4-methylpiperazin-1-yl)-ethoxy side chain | Alkylation with 1-methylpiperazine | nih.gov |
| 10l | Unsubstituted (N-H) | Removal of protecting/alkyl group | nih.gov |
Side Chain Variations
Beyond the piperidine nitrogen, extensive research has been conducted on modifying other side chains of the this compound scaffold to establish a comprehensive structure-activity relationship (SAR). These variations include substitutions on the benzamide ring and alterations to the ether linkage.
In one study, the synthesis of a lead scaffold began with commercially available 3-hydroxy-4-methoxybenzoic acid, which was converted to an appropriate amide via HATU coupling conditions. nih.gov This common amide intermediate was then used to generate a variety of final compounds through either Mitsunobu conditions or a standard displacement reaction, allowing for diverse ether side chains. nih.gov The SAR evaluation revealed that benzylic heteroaromatic amide moieties were the most potent, and 3-(piperidin-4-yl)oxy substituents were generally favored over simple alkyl ether chains. nih.gov
Replacements for the entire piperidine ether moiety have also been explored. Tolerated replacements included (2-piperidin-1-yl)ethoxy and 2-morpholinoethoxy groups, although the morpholine (B109124) analogue was found to be approximately ten times less active than the piperidine version. nih.gov In other work, a series of novel analogues were prepared by the Mitsunobu reaction of a lead compound with various substituted alcohols, or through Mitsunobu coupling with N-Boc-protected amino alcohols followed by deprotection, which introduced diversified O-alkylamino side chains. nih.gov
A different synthetic approach for related structures involved a multi-step process starting with the esterification of ortho-iodobenzoic acid, followed by an Ullmann reaction, an amination reaction, and a final oxidation step to yield 2-(4-hydroxyphenoxy)benzamide derivatives. mdpi.com This method allowed for the synthesis of a range of analogues with various substituents on the benzene rings. mdpi.com
Table 2: Examples of Analogues with Side Chain Variations Data sourced from scientific literature.
| Compound ID | Variation | Synthetic Route Highlight | Result | Reference |
|---|---|---|---|---|
| 10q | Piperidine replaced by (2-piperidin-1-yl)ethoxy | Mitsunobu or Displacement Reaction | Tolerated replacement | nih.gov |
| 10r | Piperidine replaced by 2-morpholinoethoxy | Mitsunobu or Displacement Reaction | Less active than piperidine analogue | nih.gov |
| 10v | Piperidine ether replaced by unsubstituted phenol | Mitsunobu or Displacement Reaction | Inactive | nih.gov |
| 7 | 2-(2-piperidin-1-yl-ethoxy) side chain | Alkylation of bromide intermediate with piperidine | Yield of 98% | nih.gov |
| 15p | (2-(4-Hydroxyphenoxy)phenyl)(piperidin-1-yl)methanone | Oxidation of (2-Phenoxyphenyl)(piperidin-1-yl)methanone | Yield of 20.7% | mdpi.com |
Optimization of Reaction Conditions and Green Chemistry Approaches
The development of efficient and environmentally sustainable synthetic methods is a significant focus in modern organic and medicinal chemistry. mdpi.comwjpmr.com Green chemistry principles aim to design processes that reduce or eliminate the use and generation of hazardous substances. ijbpas.com
For the synthesis of related 2-(4-hydroxyphenoxy)benzamide derivatives, a method has been developed that is described as environmentally friendly and free from heavy metals, enabling efficient synthesis with high yields. mdpi.com This highlights a move towards greener synthetic protocols for this class of compounds. General green chemistry approaches applicable to such syntheses include the use of safer, recyclable solvents like water, the implementation of catalytic reactions to reduce waste, and designing processes for energy efficiency. ijbpas.com The use of biocatalysts, such as enzymes, can also offer a greener, faster, and more affordable alternative to traditional chemical methods. ijbpas.com
Optimization can also involve utilizing solvent-free reaction conditions. wjpmr.com For example, a green method for the synthesis of benzilic acid involves grinding the reactants together in a mortar and then heating them on a water bath, which avoids the use of ethanol (B145695) as a solvent required in the conventional method. wjpmr.com Such techniques, which replace hazardous reagents and minimize energy consumption, are central to green chemistry. wjpmr.com The development of efficient green chemistry approaches has been applied to the synthesis of N-substituted piperidones, which are key starting materials for many piperidine-containing compounds. researchgate.net
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(Piperidin-4-yloxy)benzamide in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra have been recorded for this compound, providing detailed information about its atomic framework chemicalbook.com.
The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms within the molecule. While the specific spectral data for the parent compound is noted as having been recorded, detailed shifts and coupling constants for a closely related analogue, 5-bromo-2-(piperidin-4-yloxy)benzamide, offer significant insight into the expected signals for the core structure. The spectrum is typically recorded in a solvent like DMSO-d₆.
The key proton signals can be assigned as follows:
Piperidine (B6355638) Ring Protons: The protons on the piperidine ring typically appear as multiplets in the aliphatic region of the spectrum. The proton at the 4-position (CH-O) is expected to be a multiplet further downfield due to the deshielding effect of the adjacent oxygen atom. The axial and equatorial protons on the carbons adjacent to the nitrogen (positions 2 and 6) and the other methylene (B1212753) groups (position 3 and 5) will also present as distinct multiplets.
Aromatic Protons: The protons on the benzamide (B126) ring will resonate in the aromatic region (typically δ 7.0-8.0 ppm). Their specific chemical shifts and splitting patterns are dictated by their position relative to the amide and ether functional groups.
Amide and Amine Protons: The protons of the primary amide (-CONH₂) and the secondary amine (-NH-) of the piperidine ring are also observable. The amide protons often appear as two separate broad singlets, while the NH proton of the piperidine ring will also be a singlet or broad signal.
For the analogue, 5-bromo-2-(piperidin-4-yloxy)benzamide, the following ¹H NMR data has been reported (400 MHz, DMSO-d₆):
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.19 | d | 1H | Aromatic H |
| 4.77 | m | 1H | Piperidinyl H-4 |
| 3.78 | m | 4H | Piperidinyl H-2, H-6 |
| 3.31-3.44 | m | 2H | Piperidinyl H-3, H-5 (axial) |
| 1.88 | m | 2H | Piperidinyl H-3, H-5 (equatorial) |
| 1.64 | m | 2H |
This data is for 5-bromo-2-(piperidin-4-yloxy)benzamide and is illustrative for the core structure.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, ¹³C NMR spectra have been recorded at 150 MHz chemicalbook.com. The spectrum would be expected to show distinct signals for each unique carbon atom in the benzamide and piperidine moieties. Key expected resonances include the carbonyl carbon of the amide group (typically in the range of 165-175 ppm), the aromatic carbons, the carbon atom of the piperidine ring bonded to oxygen (C-4), and the other aliphatic carbons of the piperidine ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) has been successfully performed on this compound, which provides a highly accurate mass measurement, allowing for the confirmation of its molecular formula chemicalbook.com. The technique typically involves ionization of the molecule (e.g., via electrospray ionization - ESI) followed by the separation of ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum would show a prominent peak for the molecular ion [M+H]⁺, confirming the compound's molecular weight.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. Although specific experimental spectra for this exact compound are not detailed in the provided sources, the expected characteristic peaks can be predicted based on its structure, which includes amide, ether, aromatic, and secondary amine functionalities.
| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amide | N-H | Stretch (asymmetric & symmetric) | 3350 - 3180 |
| Primary Amide | C=O | Stretch (Amide I band) | ~1650 |
| Primary Amide | N-H | Bend (Amide II band) | ~1640 |
| Secondary Amine | N-H | Stretch | 3300 - 3500 (moderate) |
| Aryl-Alkyl Ether | C-O-C | Asymmetric Stretch | 1275 - 1200 |
| Aryl-Alkyl Ether | C-O-C | Symmetric Stretch | 1075 - 1020 |
| Aromatic Ring | C-H | Stretch | 3100 - 3000 |
| Aromatic Ring | C=C | Stretch | 1600 - 1450 |
| Alkane (Piperidine) | C-H | Stretch | 2950 - 2850 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself is not described in the provided search results, the technique has been applied to elucidate the structure of closely related and more complex molecules that contain the this compound scaffold when bound to biological targets nih.govspectrabase.comacs.org.
This application demonstrates that compounds of this class can be crystallized and their structures determined with high resolution. A successful crystallographic analysis of this compound would provide unambiguous information on:
Molecular Conformation: The exact spatial orientation of the benzamide and piperidine rings relative to each other.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the amide and piperidine NH groups. For instance, studies on related structures have determined crystal structures at resolutions as high as 1.90 to 2.20 Å spectrabase.comacs.org.
This information is invaluable for understanding the molecule's physical properties and its interactions in a biological context.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of a molecule from first principles. For 2-(Piperidin-4-yloxy)benzamide, DFT methods like B3LYP with basis sets such as 6-31G(d,p) or higher can be employed to determine its most stable three-dimensional geometry and to calculate a variety of molecular properties. sci-hub.sebohrium.com
These calculations provide insights into:
Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. For instance, in related benzamide (B126) derivatives, DFT has been used to compare calculated structures with those determined by X-ray crystallography. eurjchem.comajol.info
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. sci-hub.sedntb.gov.ua Studies on similar structures analyze how different substituents alter these energy levels. sci-hub.se
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the ether and carbonyl groups, along with the nitrogen of the amide, would likely be identified as key nucleophilic sites, crucial for forming hydrogen bonds with biological targets. dntb.gov.uaresearchgate.net
Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (FT-IR) and NMR chemical shifts, which are invaluable for corroborating experimental data and confirming the compound's structure. researchgate.netbohrium.com
Table 1: Key Parameters from Quantum Chemical Calculations This table is illustrative, showing typical parameters obtained from DFT calculations for organic molecules.
| Parameter | Description | Hypothetical Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates the most reactive sites for electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Indicates the most reactive sites for nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. | A smaller gap might suggest higher biological reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and binding interactions. |
| MEP Minima/Maxima | Regions of most negative (electron-rich) and positive (electron-poor) electrostatic potential. | Predicts sites for non-covalent interactions like hydrogen bonding. |
Molecular Dynamics Simulations for Conformational Analysis
This compound possesses significant conformational flexibility due to several rotatable bonds: the C-O-C ether linkage and the bonds connecting the rings to this linker. Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of such molecules in a simulated physiological environment. nih.gov
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov For this compound, an MD simulation would typically involve:
Placing the molecule in a simulation box filled with solvent molecules (e.g., water).
Assigning a force field (like GROMOS, AMBER, or CHARMM) that defines the potential energy of the system.
Simulating the atomic motions over a period of nanoseconds to microseconds.
This process allows for the analysis of the molecule's dynamic behavior, revealing preferred conformations, the stability of the piperidine (B6355638) ring's chair conformation, and the orientation of the benzamide group relative to the piperidine ring. mdpi.comacs.org Understanding the accessible conformations is critical, as the biologically active conformation that binds to a target protein may not be the lowest energy state in isolation. acs.org Studies on related benzamide and piperidine derivatives have successfully used MD simulations to understand their dynamic behavior and stabilizing interactions within protein binding sites. nih.govresearchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. scialert.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action. For this compound, docking studies could be used to predict its binding affinity and mode of interaction with various potential protein targets.
The process involves:
Obtaining the 3D structure of a target protein, often from a repository like the Protein Data Bank (PDB).
Generating a low-energy 3D conformation of this compound (often derived from quantum chemical calculations or conformational analysis).
Using a docking algorithm (e.g., AutoDock, Glide) to systematically sample different orientations and conformations of the ligand within the protein's binding site.
Scoring the resulting poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) to estimate the binding affinity (e.g., in kcal/mol). ingentaconnect.com
Given its structural features, potential targets for this compound could include enzymes and receptors where benzamide and piperidine moieties are known to bind. For example, various benzamide derivatives have been docked into the active sites of acetylcholinesterase, mui.ac.irnih.gov protein kinases, nih.gov and histone deacetylases (HDACs), researchgate.net often forming key hydrogen bonds via the amide group. The piperidine ring can engage in hydrophobic or van der Waals interactions within the binding pocket. mdpi.com
Table 2: Potential Protein Classes for Docking Studies of this compound This table is illustrative and based on known activities of related structural motifs.
| Protein Class | Rationale for Targeting | Key Interacting Moieties (Hypothetical) |
| Protein Kinases | Many kinase inhibitors feature aromatic amide structures. nih.gov | Benzamide (H-bonds with hinge region), Piperidine (hydrophobic pockets). |
| G-Protein Coupled Receptors (GPCRs) | The benzoylpiperidine fragment is a known pharmacophore for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. mdpi.com | Benzamide (H-bonds with serine residues), Piperidine (hydrophobic/cation-π interactions). |
| Cholinesterases (AChE/BuChE) | Piperidine and benzamide derivatives have shown inhibitory activity against these enzymes, relevant to Alzheimer's disease. mui.ac.irmdpi.com | Benzamide (interactions with peripheral anionic site), Piperidine (interactions with catalytic anionic site). |
| Histone Deacetylases (HDACs) | N-(2-aminophenyl)-benzamides are a class of HDAC inhibitors. researchgate.net | Benzamide (chelating with zinc ion in the active site). |
In Silico Predictions for Biological Activity
Beyond targeting specific proteins, computational tools can predict a broad spectrum of potential biological activities for a novel compound based on its structural similarity to molecules with known activities. This is often achieved through Structure-Activity Relationship (SAR) analysis.
Programs like PASS (Prediction of Activity Spectra for Substances) analyze a molecule's structure and, based on a large database of known bioactive compounds, calculate the probability of it being active (Pa) or inactive (Pi) for thousands of biological effects. clinmedkaz.orggenexplain.comgenexplain.com For this compound, a PASS prediction would likely highlight a range of potential activities based on its piperidine and benzamide fragments. Studies on other novel piperidine derivatives have used PASS to predict potential as antibacterial, anti-inflammatory, analgesic, and CNS-active agents. clinmedkaz.orgchemjournal.kz
These predictions help guide initial experimental screening by prioritizing assays for the most probable activities. For example, a high Pa value for "Anti-inflammatory" or "Kinase inhibitor" would suggest prioritizing in vitro testing against relevant inflammatory targets or a panel of kinases.
Table 3: Illustrative Biological Activity Spectrum from an In Silico Prediction This table represents a hypothetical output from a prediction tool like PASS, based on general activities of piperidine and benzamide structures.
| Predicted Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Interpretation |
| Kinase inhibitor | > 0.7 | < 0.1 | High probability; warrants testing in kinase inhibitor screens. |
| Anti-inflammatory | > 0.6 | < 0.1 | Likely to have anti-inflammatory properties. |
| Antineoplastic | > 0.5 | < 0.2 | Moderate probability; could be investigated as an anticancer agent. |
| 5-Hydroxytryptamine agonist/antagonist | > 0.5 | < 0.1 | Potential activity at serotonin receptors; suggests neurological applications. |
| Membrane permeability | > 0.8 | < 0.05 | High probability of crossing cell membranes. |
Structure Activity Relationship Sar Studies of 2 Piperidin 4 Yloxy Benzamide Analogues
Influence of Substituents on Biological Potency
The biological potency of 2-(piperidin-4-yloxy)benzamide analogues is highly sensitive to the nature and position of substituents on both the benzamide (B126) and piperidine (B6355638) rings.
On the benzamide portion, substitutions have a significant impact. For instance, in a series of N-(piperidin-4-yl)benzamide derivatives evaluated for antitumor activity, the presence of a chlorine or hydroxyl group at the para-position of the phenyl ring was found to significantly enhance activity. researchgate.net Specifically, compound 5h , with a para-chloro substituent, exhibited stronger growth inhibitory activity against several cancer cell lines compared to its para-hydroxy counterpart, 5k . researchgate.net
Further modifications on the benzamide scaffold have been explored. In a series of salicylamide (B354443) derivatives, the introduction of different amino acid linkers and substitutions on an aniline (B41778) moiety attached to the benzamide nitrogen were investigated. nih.gov It was observed that N-Boc protected derivatives were often inactive, while their corresponding free amino derivatives showed micromolar antiproliferative potency against cancer cell lines like MDA-MB-231 and MCF-7. nih.gov For example, the amino derivative 16b with an L-phenylalanine linker was active, whereas the N-Boc protected version 16a was not. nih.gov A similar trend was seen with compounds 17a (N-Boc, inactive) and 17b (amino, active), which feature a 4-O-piperidinyl moiety. nih.gov
The substituents on the piperidine ring also play a crucial role. In the context of choline (B1196258) transporter (CHT) inhibitors, removal of an isopropyl group from the piperidine ether resulted in a much less active compound. nih.gov However, a methylpiperidine ether analog, 10m , was found to be equipotent with the isopropyl analog, highlighting that small alkyl substitutions can be well-tolerated or even beneficial. nih.gov
Table 1: Influence of Substituents on Anticancer Activity of this compound Analogues
| Compound | Substituent on Benzamide Ring | Linker | Substituent on Piperidine Ring | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|---|
| 16a | 5-Chloro | L-Phenylalanine (N-Boc) | Unsubstituted | MDA-MB-231 | >10 | nih.gov |
| 16b | 5-Chloro | L-Phenylalanine (amino) | Unsubstituted | MDA-MB-231 | 7.97 | nih.gov |
| 17a | 5-Chloro | L-Phenylalanine (N-Boc) | Unsubstituted | MDA-MB-231 | >10 | nih.gov |
| 17b | 5-Chloro | L-Phenylalanine (amino) | Unsubstituted | MDA-MB-231 | 3.24 | nih.gov |
| 5h | 4-Chloro | N/A | Unsubstituted | HepG2 | 2.57 | researchgate.net |
| 5k | 4-Hydroxy | N/A | Unsubstituted | HepG2 | Not specified, but weaker than 5h | researchgate.net |
Identification of Key Pharmacophoric Elements
A pharmacophore model outlines the essential structural features required for a molecule to interact with a specific biological target. For this compound analogues, several key elements have been identified as crucial for their activity.
The core structure, consisting of the benzamide group linked to a piperidine ring via an ether linkage at the 4-position, is a fundamental pharmacophoric feature. ontosight.ai The amide functionality and the piperidine ring are consistently present in active compounds across different therapeutic targets. nih.govresearchgate.net
The piperidine moiety itself is considered a critical structural element. acs.orgacs.org Studies have shown that replacing the piperidine ring with other cyclic or acyclic groups often leads to a significant loss of activity. For example, in a series of Ebola virus entry inhibitors, removal of the oxy-piperidine group resulted in a complete loss of antiviral activity. acs.org This highlights the essential nature of the piperidine residue for maintaining biological efficacy. acs.org The nitrogen atom within the piperidine ring is often a key interaction point. mdpi.com
The benzamide portion, with its aromatic ring and amide group, also forms a crucial part of the pharmacophore. The amide group can participate in hydrogen bonding interactions with the target protein. mdpi.com The aromatic ring provides a scaffold for various substituents that can modulate potency and selectivity through hydrophobic or electronic interactions. researchgate.net
For some targets, a free amine on the piperidine ring is essential. nih.gov In other cases, substitution on the piperidine nitrogen is tolerated or even required for optimal activity. researchgate.net This indicates that the specific requirements of the pharmacophore can vary depending on the biological target.
Stereochemical Considerations in Activity Modulation
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of this compound analogues. The specific spatial orientation of substituents can influence how a molecule binds to its target receptor. ontosight.airesearchgate.net
While the parent this compound scaffold is achiral, the introduction of chiral centers, for instance, through substitution on the piperidine ring or in appended side chains, necessitates consideration of stereoisomers. mdpi.com For example, in the synthesis of salicylamide derivatives with amino acid linkers, the stereochemistry of the amino acid is a critical factor. nih.gov The use of specific enantiomers (e.g., L-amino acids) can lead to significant differences in biological activity compared to their D-counterparts or racemic mixtures.
The conformation of the piperidine ring and the rotational isomerism of the N-acyl bond can also influence activity. researchgate.net The piperidine ring can adopt different chair conformations, and the orientation of substituents (axial vs. equatorial) can affect binding affinity. Furthermore, restricted rotation around the amide bond can lead to distinct E and Z isomers, which may have different biological profiles due to their different spatial arrangements. researchgate.net Understanding and controlling these stereochemical and conformational factors are crucial for designing potent and selective inhibitors.
Bioisosteric Replacements and Their Impact on SAR
Bioisosteric replacement is a strategy in medicinal chemistry where one atom or group of atoms in a molecule is exchanged for another with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov This approach has been applied to this compound analogues to explore the SAR.
A common bioisosteric replacement involves the piperidine ring. For instance, replacing the piperidine with a piperazine (B1678402) ring has been investigated. mdpi.com In some cases, this can lead to a shift in activity or selectivity. For example, in a study of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine did not significantly affect affinity for the H3 receptor but was a key element for dual H3/σ1 receptor affinity. nih.gov
Other bioisosteric replacements for the piperidine ring have included morpholine (B109124) and other heterocyclic systems. nih.gov In the context of choline transporter inhibitors, a 2-morpholinoethoxy substituent was found to be about 10-fold less active than the corresponding piperidine analog, indicating that while the replacement is tolerated, it is not optimal for this particular target. nih.gov
The benzamide moiety has also been a subject of bioisosteric replacement. For example, replacing the phenyl ring of the benzamide with other aromatic or heteroaromatic rings can be explored to modulate activity. nih.gov
Furthermore, within the substituents, bioisosteric replacements are common. For example, a hydroxyl group can be replaced by a fluorine atom or an amine group, or a methyl group can be replaced by a chlorine atom or an amino group, to fine-tune the electronic and steric properties of the molecule. cambridgemedchemconsulting.com
Table 2: Impact of Bioisosteric Replacements on Choline Transporter Inhibition
| Compound | Piperidine Ring Replacement | Amide Group | IC50 (µM) | Reference |
|---|---|---|---|---|
| 10q | (2-piperidin-1-yl)ethoxy | Unsubstituted | 0.76 and 0.53 | nih.gov |
| 10r | 2-morpholinoethoxy | Unsubstituted | 6.12 and 1.77 | nih.gov |
| 10l | Unsubstituted piperidine | Unsubstituted | Less active | nih.gov |
| 10m | N-methylpiperidine | Unsubstituted | Equipotent with isopropyl analog | nih.gov |
Molecular Mechanisms and Biological Interactions of 2 Piperidin 4 Yloxy Benzamide Analogues
Identification of Molecular Targets (Receptors, Enzymes, Proteins)
The pharmacological effects of 2-(piperidin-4-yloxy)benzamide analogues are initiated by their binding to specific molecular targets. Extensive research has identified a variety of receptors and enzymes that are modulated by this class of compounds.
Analogues of this compound have been shown to interact with a diverse array of receptors, often with high affinity and selectivity. Their binding profiles are crucial in determining their specific pharmacological effects.
Sigma Receptors: Certain iodinated N-(N-benzylpiperidin-4-yl)-2-iodobenzamide analogues display high affinity for both sigma-1 and sigma-2 receptor subtypes. nih.gov For instance, 2-[125I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide (2-[125I]BP) has demonstrated high-affinity binding to sigma receptors in human prostate tumor cells, with a Ki value of 1.6 nM. nih.gov This affinity suggests their potential as imaging agents for tumors expressing these receptors. nih.gov
Histamine (B1213489) H3 Receptors: The piperidine (B6355638) core is a key structural feature for affinity at human histamine H3 receptors (hH3R). nih.gov A series of piperidine-based compounds have been designed as dual-acting histamine H3 and sigma-1 receptor ligands. nih.govnih.gov For example, certain analogues with an unsubstituted piperidine ring have shown high affinity for hH3R, with Ki values in the low nanomolar range (e.g., 2.7 nM, 5.2 nM, and 6.2 nM for specific compounds). nih.gov The histamine H3 receptor is involved in regulating the release of various neurotransmitters, including histamine and acetylcholine. unifi.itclinpgx.org
5-HT Receptors: Various N-[1-(1-substituted 4-piperidinyl)] benzamide (B126) derivatives have been evaluated for their binding to 5-HT4 receptors. walshmedicalmedia.com For example, 4-amino-N-[l-(4-aminobutyl)-4-piperidinylniethyl]-4-pipericlinyl]-5-chloro-2-methoxy-benzamide shows a potent binding affinity for the 5-HT4 receptor with an IC50 of 6.47 mM. walshmedicalmedia.com Another analogue, KDR-5169, acts as a prokinetic agent through stimulation of the 5-HT4 receptor and antagonism of the dopamine (B1211576) D2 receptor. walshmedicalmedia.com
Dopaminergic Receptors: Some benzamide derivatives have shown affinity for dopamine receptors. KDR-5169, for instance, exhibits antagonism at the dopamine D2 receptor, contributing to its prokinetic activity. walshmedicalmedia.com
Opioid Receptors: A class of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide analogues has been identified as potent and highly selective delta opioid receptor agonists. nih.gov The lead compound in this series demonstrated an IC50 of 0.87 nM for delta opioid receptors with exceptional selectivity over mu and kappa opioid receptors. nih.gov
| Analogue Class/Compound | Target Receptor | Binding Affinity (Ki/IC50) | Reference |
|---|---|---|---|
| 2-[125I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide | Sigma-1 & Sigma-2 | Ki = 1.6 nM | nih.gov |
| Piperidine-based analogues | Histamine H3 | Ki = 2.7 - 6.2 nM | nih.gov |
| 4-amino-N-[l-(4-aminobutyl)-4-piperidinylniethyl]-4-pipericlinyl]-5-chloro-2-methoxy-benzamide | 5-HT4 | IC50 = 6.47 mM | walshmedicalmedia.com |
| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) | Delta Opioid | IC50 = 0.87 nM | nih.gov |
| KDR-5169 | Dopamine D2 (Antagonist) | Not specified | walshmedicalmedia.com |
In addition to receptor binding, this compound analogues have been found to inhibit the activity of several key enzymes involved in various pathological processes.
Hypoxia-Inducible Factor 1 Alpha (HIF-1α): Certain novel benzamide derivatives have been shown to induce the expression of HIF-1α protein. nih.gov Compounds designated as 10b and 10j, for example, demonstrated significant inhibitory bioactivity in HepG2 cells with IC50 values of 0.12 and 0.13 μM, respectively, and were found to induce HIF-1α expression. nih.gov
Monoacylglycerol Lipase (MAGL): A class of benzylpiperidine-based derivatives has been identified as potent, reversible, and selective inhibitors of monoacylglycerol lipase. nih.gov MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of 2-arachidonoylglycerol. nih.gov Inhibition of this enzyme can have therapeutic implications for neurodegenerative diseases, inflammation, and cancer. nih.gov
Intracellular Signaling Pathway Modulation
The interaction of this compound analogues with their molecular targets triggers a cascade of intracellular events, leading to the modulation of various signaling pathways that control cell fate and function.
A significant mechanism of action for some of these analogues is the induction of cell cycle arrest, often through the modulation of key regulatory proteins.
p53/p21-dependent pathways: Several novel N-(piperidine-4-yl)benzamide derivatives have been identified as potent antitumor agents that induce cell cycle arrest through a p53/p21-dependent pathway. researchgate.netnih.gov For instance, a compound referred to as compound 47 was found to enhance the expression of p53 and its downstream target p21 in HepG2 cells. researchgate.netnih.gov The p53-p21-RB signaling pathway is a central regulator of the cell division cycle, where p53 activation leads to the upregulation of p21, which in turn inhibits cyclin-dependent kinases and prevents the phosphorylation of the retinoblastoma protein (RB), ultimately leading to cell cycle arrest. nih.gov
The modulation of signaling pathways by these compounds is reflected in changes in the expression and phosphorylation status of key regulatory proteins.
Cyclin B1 and p-Retinoblastoma (p-Rb): Compound 47 was shown to inhibit the expression of cyclin B1 and the phosphorylated form of the retinoblastoma protein (p-Rb). researchgate.netnih.gov The retinoblastoma protein is a tumor suppressor that controls the G1/S phase transition of the cell cycle, and its phosphorylation by cyclin-dependent kinases leads to its inactivation. nih.gov
p-AMP-activated Protein Kinase (p-AMPK): The same compound 47 was also found to enhance the expression of phospho-adenosine monophosphate-activated protein kinase (p-AMPK). researchgate.netnih.gov AMPK is a cellular energy sensor that, when activated, can inhibit cell growth and proliferation. nih.gov
| Compound | Protein Target | Effect | Reference |
|---|---|---|---|
| Compound 47 | p53 | Enhanced expression | researchgate.netnih.gov |
| p21 | Enhanced expression | researchgate.netnih.gov | |
| Cyclin B1 | Inhibited expression | researchgate.netnih.gov | |
| p-Rb | Inhibited expression | researchgate.netnih.gov | |
| p-AMPK | Enhanced expression | researchgate.netnih.gov |
Ultimately, the modulation of these signaling pathways can lead to the induction of programmed cell death, or apoptosis, a key mechanism for the elimination of cancer cells.
Cleaved Caspase-3: The activation of caspases is a hallmark of apoptosis. nih.gov Certain benzamide derivatives, such as compounds 10b and 10j, have been shown to upregulate the expression of cleaved caspase-3, an executioner caspase, thereby promoting apoptosis in tumor cells. nih.gov Similarly, benzylpiperidine-based MAGL inhibitors have also been shown to induce apoptosis. nih.gov
Mechanistic Studies in Preclinical Models
The biological activities and molecular mechanisms of this compound analogues have been investigated in a variety of preclinical models. These studies, encompassing both cell-based assays and animal models, provide critical insights into the therapeutic potential of this class of compounds, particularly in the contexts of oncology and inflammation.
In Vitro Cellular Assays (e.g., HepG2, RAW 264.7 Macrophages, HEK-293, Cancer Cell Lines)
HepG2 Cells:
A series of novel N-(piperidin-4-yl)benzamide derivatives were assessed for their antitumor effects on the human hepatocarcinoma cell line, HepG2. researchgate.netresearchgate.net One of the most potent compounds identified, compound 47 , demonstrated significant biological activity with an IC50 value of 0.25 μM. researchgate.net Mechanistic studies using Western blot analysis revealed that compound 47 modulates key proteins involved in cell cycle regulation. Specifically, it was found to inhibit the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), while enhancing the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). researchgate.net Flow cytometry analysis further confirmed that the compound induces cell-cycle arrest. researchgate.net These findings suggest that the antitumor activity of this analogue in HepG2 cells is mediated through the induction of cell cycle arrest via a p53/p21-dependent pathway. researchgate.net Other related benzamide derivatives, 10b and 10j , also showed potent inhibitory activity in HepG2 cells with IC50 values of 0.12 μM and 0.13 μM, respectively. nih.gov These compounds were found to induce the expression of HIF-1α protein and its downstream target gene p21, and also upregulated cleaved caspase-3, thereby promoting apoptosis in tumor cells. nih.gov
Table 1: Activity of N-(piperidin-4-yl)benzamide Analogues in HepG2 Cells
| Compound | IC50 (μM) | Molecular Mechanism |
|---|---|---|
| 47 | 0.25 | Induces cell cycle arrest via p53/p21-dependent pathway; Inhibits cyclin B1, p-Rb; Enhances p21, p53, Rb, p-AMPK. researchgate.net |
| 10b | 0.12 | Induces HIF-1α and p21 expression; Upregulates cleaved caspase-3, promoting apoptosis. nih.gov |
| 10j | 0.13 | Induces HIF-1α and p21 expression; Upregulates cleaved caspase-3, promoting apoptosis. nih.gov |
RAW 264.7 Macrophages:
Structurally related 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been evaluated for their anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov Many of the synthesized compounds demonstrated good inhibitory activity against the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.gov Compound 6e emerged as the most potent derivative, with an IC50 of 0.86 μM for NO production and 1.87 μM for TNF-α production. nih.gov Further mechanistic investigation showed that compound 6e 's anti-inflammatory effect is mediated through the nuclear factor-kappa B (NF-κB) signaling pathway. Western blot analysis confirmed that the compound could restore the phosphorylation level of IκBα and the protein expression of the p65 subunit of NF-κB in LPS-stimulated macrophages. nih.gov
Table 2: Anti-inflammatory Activity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivative 6e in RAW 264.7 Cells
| Inflammatory Mediator | IC50 (μM) |
|---|---|
| Nitric Oxide (NO) | 0.86 nih.gov |
HEK-293 Cells:
Based on available scientific literature, specific mechanistic studies of this compound analogues in Human Embryonic Kidney 293 (HEK-293) cells have not been reported. This cell line is a widely used platform for recombinant protein production and drug screening, but its application for evaluating this specific class of compounds is not documented. nih.govnih.gov
Cancer Cell Lines:
The anticancer potential of this compound analogues and related structures has been explored across various cancer cell lines. A novel benzamide derivative, VKNG-2 , was found to restore the efficacy of chemotherapeutic drugs in the S1-M1-80 colon cancer cell line, which overexpresses the ATP-binding cassette transporter ABCG2, a key mediator of multidrug resistance (MDR). nih.gov In vitro, VKNG-2 reversed resistance to mitoxantrone (B413) and SN-38 by inhibiting the efflux function of the ABCG2 transporter. nih.gov
Another study on 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives, which share the piperidine and benzamide scaffolds, identified compounds with potent inhibitory activity against carbonic anhydrase IX and XII, which are implicated in tumor progression. nih.gov Specifically, compound 7h showed an inhibitory effect on MCF-7 breast cancer cell proliferation with an IC50 value of 1.20 μM under hypoxic conditions. nih.gov
In Vivo Mechanistic Investigations (e.g., Xylene-Induced Ear Edema in Mice)
The anti-inflammatory activity of analogues has been confirmed in in vivo models of acute inflammation. The xylene-induced ear edema model in mice, which provokes inflammatory responses including vasodilation and fluid exudation, is a standard assay for evaluating topical and systemic anti-inflammatory agents. nih.gov
In a study involving 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, the lead compound 6e was evaluated in the xylene-induced ear edema model. The results demonstrated that this compound possesses potent in vivo anti-inflammatory activity, proving to be more effective at reducing edema than the commonly used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. nih.gov This finding highlights the therapeutic potential of the piperidine-based scaffold for the development of novel anti-inflammatory agents.
Future Perspectives in Research on 2 Piperidin 4 Yloxy Benzamide and Its Derivatives
Advancements in Synthetic Methodologies for Enhanced Accessibility
The efficient and versatile synthesis of 2-(Piperidin-4-yloxy)benzamide and its derivatives is crucial for enabling extensive structure-activity relationship (SAR) studies and further drug development. While specific synthetic routes for the parent compound are not extensively detailed in publicly available literature, the synthesis of analogous benzamide (B126) and piperidine (B6355638) derivatives provides a foundational framework. Future advancements are likely to focus on improving the efficiency, scalability, and environmental footprint of these synthetic strategies.
A common approach to synthesizing similar ether-linked piperidine derivatives involves the Williamson ether synthesis. This method would entail the reaction of a suitably protected 4-hydroxypiperidine (B117109) with a 2-halobenzamide, such as 2-fluorobenzamide (B1203369) or 2-chlorobenzamide (B146235), in the presence of a base. The protective group on the piperidine nitrogen, often a tert-butoxycarbonyl (Boc) group, is crucial to prevent N-alkylation and can be removed in a subsequent step.
Future research in this area is expected to explore:
Novel Coupling Reagents: The development and application of more efficient and milder coupling reagents for the etherification step could lead to higher yields and reduced reaction times.
Flow Chemistry: The adoption of continuous flow technologies can offer better control over reaction parameters, leading to improved consistency, safety, and scalability of the synthesis.
Green Chemistry Approaches: The use of more environmentally friendly solvents, catalysts, and reaction conditions will be a key focus to minimize the environmental impact of the synthesis.
One-Pot Syntheses: The development of one-pot procedures, where multiple reaction steps are carried out in the same reaction vessel, can significantly streamline the synthesis and reduce purification efforts.
A hypothetical improved synthetic scheme is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Step | Traditional Approach | Potential Advanced Approach | Advantages of Advanced Approach |
|---|---|---|---|
| Etherification | Williamson ether synthesis with a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF). | Palladium-catalyzed Buchwald-Hartwig etherification or a phase-transfer catalyzed reaction. | Milder reaction conditions, broader substrate scope, and potentially higher yields. |
| Amide Formation | Coupling of a carboxylic acid with an amine using standard coupling agents (e.g., DCC, EDC). | Use of novel, more efficient coupling reagents or enzymatic catalysis. | Reduced side reactions, improved atom economy, and better stereocontrol. |
| Deprotection | Acid-catalyzed removal of Boc protecting group. | Development of orthogonal protecting group strategies for more complex derivatives. | Allows for selective deprotection and further functionalization of the molecule. |
Integration of Advanced Computational Approaches in Rational Drug Design
The use of advanced computational tools is becoming increasingly integral to the rational design of novel drug candidates. For this compound and its derivatives, in silico methods can provide valuable insights into their potential biological activities, pharmacokinetic properties, and safety profiles, thereby accelerating the drug discovery process.
Molecular Docking studies can be employed to predict the binding orientation and affinity of this compound derivatives to various biological targets. This information is crucial for understanding the molecular basis of their activity and for designing new analogues with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction is another critical computational tool. By predicting the pharmacokinetic and toxicological properties of virtual compounds, researchers can identify potential liabilities early in the drug discovery process and design molecules with more favorable drug-like properties. For instance, a study on N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 (HIF-1) pathways utilized such computational approaches to guide their design. nih.gov
Future integration of these computational approaches will likely involve:
Artificial Intelligence and Machine Learning: The use of AI and machine learning algorithms can enhance the predictive power of QSAR and ADMET models by analyzing large and complex datasets.
Molecular Dynamics Simulations: These simulations can provide a more dynamic picture of the interactions between this compound derivatives and their biological targets, offering deeper insights into their mechanism of action.
Table 2: Application of Computational Methods in the Study of this compound Derivatives
| Computational Method | Application | Potential Insights |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities to target proteins. | Understanding key interactions for potency and selectivity. |
| QSAR | Correlating chemical structure with biological activity. | Guiding the design of more potent analogues. |
| ADMET Prediction | Assessing drug-likeness and potential toxicity. | Identifying and mitigating potential liabilities early on. |
| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes. | Elucidating the mechanism of action at an atomic level. |
Exploration of Novel Biological Targets and Therapeutic Applications
While the specific biological targets of this compound are not yet fully elucidated, the broader class of benzamide and piperidine derivatives has been investigated for a wide range of therapeutic applications. This suggests that this compound and its analogues could have potential in various disease areas.
One area of interest is in the treatment of inflammatory diseases. For example, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potent anti-inflammatory agents that inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.gov Given the structural similarities, it is plausible that this compound derivatives could also exhibit anti-inflammatory properties.
Another potential therapeutic area is oncology. A series of N-(piperidin-4-yl)benzamide derivatives have been synthesized and evaluated as activators of the hypoxia-inducible factor 1 (HIF-1) pathway, which is a key regulator of cellular response to hypoxia and a target in cancer therapy. nih.gov
Future research into the biological targets and therapeutic applications of this compound derivatives will likely involve:
High-Throughput Screening: Screening large libraries of these compounds against a wide range of biological targets can help to identify novel activities and therapeutic opportunities.
Phenotypic Screening: This approach involves testing the compounds in cell-based or whole-organism models of disease to identify those that produce a desired phenotypic change, without prior knowledge of the specific molecular target.
Target Deconvolution: Once a compound with interesting biological activity is identified, various techniques can be used to identify its specific molecular target(s).
Development of Targeted Analogues for Specific Biological Pathways
The development of targeted analogues of this compound with high affinity and selectivity for specific biological pathways is a key goal for translating this chemical scaffold into therapeutic agents. This requires a detailed understanding of the structure-activity relationships (SAR) of these compounds.
By systematically modifying the different parts of the this compound scaffold, researchers can explore how these changes affect the compound's biological activity. For example, in the study of N-(piperidin-4-yl)benzamide derivatives as HIF-1α activators, it was found that substitutions on the benzamide ring and the piperidine nitrogen had a significant impact on their potency. nih.gov
The development of targeted analogues will be guided by:
Structure-Based Drug Design: Once the three-dimensional structure of a biological target is known, this information can be used to design molecules that fit precisely into the active site, leading to high affinity and selectivity.
Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target of interest and then growing or linking these fragments to create more potent and selective ligands.
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to design new molecules that fit the pharmacophore and are therefore likely to be active.
Table 3: Key Structural Modifications and Their Potential Impact on Biological Activity
| Structural Region | Potential Modifications | Potential Impact on Activity |
|---|---|---|
| Benzamide Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups). | Modulation of electronic properties, lipophilicity, and interactions with the target. |
| Piperidine Ring | Substitution on the nitrogen atom (e.g., alkyl, benzyl (B1604629) groups). | Alteration of basicity, steric hindrance, and potential for additional interactions. |
| Ether Linkage | Replacement with other linkers (e.g., thioether, amide). | Modification of conformational flexibility and metabolic stability. |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing 2-(Piperidin-4-yloxy)benzamide?
- Methodological Answer :
- FT-IR and NMR : Use FT-IR to confirm functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) and ¹H/¹³C-NMR to resolve the piperidine and benzamide moieties. For example, ¹H-NMR can distinguish axial/equatorial protons on the piperidine ring (δ ~1.5–3.5 ppm) .
- X-ray Crystallography : Employ SHELX software for structure refinement. SHELXL is widely used for small-molecule refinement, particularly for resolving hydrogen bonding networks and torsion angles. Experimental phasing with SHELXC/D/E pipelines is robust for high-throughput crystallography .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required if dust formation occurs .
- Ventilation and Storage : Work under fume hoods to prevent inhalation. Store in airtight containers at 0–6°C, away from oxidizers and acids. Follow GHS hazard codes H315 (skin irritation) and H319 (eye irritation) .
Q. How can synthetic routes for this compound be optimized?
- Methodological Answer :
- Coupling Reactions : Use EDC/HOBt or DCC-mediated amide bond formation between 4-hydroxypiperidine and substituted benzoyl chlorides. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water. Purity >95% is achievable with these methods, as demonstrated for analogous benzamides .
Advanced Research Questions
Q. How does the piperidine ring conformation influence the compound’s interaction with biological targets?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding poses with targets like GPCRs or kinases. Compare axial vs. equatorial piperidine oxygen orientations.
- SAR Studies : Synthesize analogs with rigidified piperidine (e.g., spirocycles) and test affinity. For example, trifluoromethyl-substituted benzamides show enhanced metabolic stability due to lipophilicity adjustments .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Curves : Conduct assays (e.g., IC₅₀ determinations) across multiple concentrations (1 nM–100 µM) to validate potency. Use positive controls (e.g., known kinase inhibitors) for benchmarking.
- Off-Target Screening : Employ proteome-wide profiling (e.g., KinomeScan) to identify non-specific interactions. Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) .
Q. How can degradation pathways of this compound be analyzed under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13). Monitor degradation via UHPLC-MS/MS. Major products may include hydrolyzed benzamide or oxidized piperidine derivatives .
- Stability Indicating Methods : Validate HPLC methods (C18 column, 0.1% TFA in acetonitrile/water) to separate and quantify degradation products. Ensure method specificity per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
